molecular formula C18H14FN5O2S B2945433 N-(3-fluoro-4-methylphenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 891099-83-5

N-(3-fluoro-4-methylphenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

货号: B2945433
CAS 编号: 891099-83-5
分子量: 383.4
InChI 键: MTFZKXQMPLPJNW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-fluoro-4-methylphenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a furan-2-yl group at position 6 and a sulfanylacetamide moiety at position 2. This compound belongs to a class of molecules investigated for pharmacological activities, including anti-inflammatory and anti-exudative effects, as suggested by structural analogs in the literature .

属性

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O2S/c1-11-4-5-12(9-13(11)19)20-17(25)10-27-18-22-21-16-7-6-14(23-24(16)18)15-3-2-8-26-15/h2-9H,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFZKXQMPLPJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3-fluoro-4-methylphenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of N-(3-fluoro-4-methylphenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can be represented as follows:

C16H15FN6O1S\text{C}_{16}\text{H}_{15}\text{F}\text{N}_6\text{O}_1\text{S}

This structure features a triazole-pyridazine core linked to a sulfanyl group and an acetamide moiety.

The compound is believed to exert its biological effects through the inhibition of specific kinases involved in cancer cell proliferation. Kinase inhibitors are critical in targeting signaling pathways that promote tumor growth. Preliminary studies suggest that this compound may inhibit c-Met kinase activity, which is often overexpressed in various cancers.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of N-(3-fluoro-4-methylphenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide against several cancer cell lines. The following table summarizes the IC50 values obtained from cytotoxicity assays:

Cell Line IC50 Value (μM) Reference
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

These results indicate that the compound exhibits potent cytotoxic effects, particularly against MCF-7 cells.

Mechanistic Studies

Mechanistic investigations have included:

  • Cell Cycle Analysis : Flow cytometry studies revealed that treatment with the compound induces G1 phase arrest in cancer cells.
  • Apoptosis Assays : Annexin V-FITC/PI staining demonstrated increased apoptosis in treated cells compared to controls.
  • Fluorescence Staining : Acridine orange staining indicated increased autophagic activity following treatment.

These findings suggest that the compound not only inhibits cell proliferation but also promotes programmed cell death.

Case Studies and Research Findings

In a recent study examining various triazolo-pyridazine derivatives, N-(3-fluoro-4-methylphenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide was identified as a lead compound due to its favorable pharmacological profile and low toxicity in preliminary animal models. The study highlighted its potential as a therapeutic agent for non-small cell lung cancer (NSCLC) and other malignancies associated with c-Met overexpression.

相似化合物的比较

2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 852374-82-4)

  • Structural Differences : The phenyl substituents differ: the target compound has a 3-fluoro-4-methylphenyl group, while this analog has a 3-fluorophenyl on the triazolo-pyridazine and a 3-trifluoromethylphenyl on the acetamide.
  • In contrast, the methyl group in the target compound may improve metabolic stability by reducing oxidative metabolism .

2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (CAS 877634-23-6)

  • Structural Differences : Replaces the furan-2-yl group with a 4-methylphenyl ring.
  • Impact: The absence of the furan heterocycle reduces electron-rich π-system interactions.

2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 891117-12-7)

  • Structural Differences : Features an ethoxyphenyl group instead of the furan-2-yl and 3-fluoro-4-methylphenyl.
  • Impact : The ethoxy group’s electron-donating nature could increase solubility in polar solvents but may reduce membrane permeability. The absence of fluorine might lower metabolic resistance to cytochrome P450 enzymes .

Anti-Exudative Activity

Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () demonstrate anti-exudative effects in preclinical models.

Physicochemical and ADMET Properties

Property Target Compound CAS 852374-82-4 CAS 877634-23-6
Molecular Weight ~415.4 g/mol ~449.4 g/mol ~377.4 g/mol
logP (Predicted) 2.8–3.2 3.5–4.0 2.5–3.0
Solubility (aq., µg/mL) <10 (low) <5 (very low) 10–20 (moderate)
Metabolic Stability Moderate (fluorine shielding) Low (CF₃ group oxidation) High (no halogen substituents)

Key Observations :

  • The trifluoromethyl group in CAS 852374-82-4 increases logP but reduces aqueous solubility.
  • The target compound balances lipophilicity and metabolic stability, making it a promising candidate for further optimization .

Computational and Predictive Studies

Machine learning models, such as XGBoost (), predict properties like solubility and bioactivity. For the target compound, predicted RMSE values for critical temperature (analogous to thermal stability) could align with triazolo-pyridazine derivatives (~9–10 K). Experimental validation is required to confirm these estimates .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。